molecular formula C16H20N2 B11969469 N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine CAS No. 141619-94-5

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine

Cat. No.: B11969469
CAS No.: 141619-94-5
M. Wt: 240.34 g/mol
InChI Key: HROOVAVLWVCUHO-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine is an organic compound with the molecular formula C16H19N2 It is a derivative of toluene and is characterized by the presence of two methyl groups and an o-tolyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine typically involves the reaction of o-toluidine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: o-Toluidine, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methyl groups or the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N4,N4-Dimethyl-N-alpha-(O-tolyl)-toluene-alpha,4-diamine can be compared with other similar compounds, such as:

    N4,N4-Dimethyl-N-alpha-(3-chloro-o-tolyl)-toluene-alpha,4-diamine: Similar structure but with a chlorine substituent, which can alter its reactivity and biological activity.

    N4,N4-Dimethyl-N-alpha-(4-chlorophenyl)-toluene-alpha,4-diamine: Contains a chlorophenyl group, leading to different chemical and biological properties.

    N4,N4-Dimethyl-N-alpha-(2,4-xylyl)-toluene-alpha,4-diamine: Features additional methyl groups on the aromatic ring, affecting its steric and electronic properties.

Properties

CAS No.

141619-94-5

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-methylaniline

InChI

InChI=1S/C16H20N2/c1-13-6-4-5-7-16(13)17-12-14-8-10-15(11-9-14)18(2)3/h4-11,17H,12H2,1-3H3

InChI Key

HROOVAVLWVCUHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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